1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a cyclopenta[d]pyrimidine core fused with a piperidine ring and a phenyl group, making it a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds through the formation of intermediate compounds, which then undergo further cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is explored for its use in corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in the substitution pattern and functional groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another related compound with potential bioactivity as a kinase inhibitor.
Uniqueness
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases with high selectivity makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H20N4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H20N4/c20-13-19(15-5-2-1-3-6-15)9-11-23(12-10-19)18-16-7-4-8-17(16)21-14-22-18/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
JNNFHFZWHCXTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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